![molecular formula C21H23N5O3 B3009371 N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide CAS No. 1203092-57-2](/img/structure/B3009371.png)
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide
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Description
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
This compound serves as a precursor or an intermediate in the synthesis of a diverse array of heterocyclic compounds. Research has demonstrated its utility in creating new coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives, showcasing its versatility in chemical synthesis. These synthesized compounds are characterized by their unique structures, which are confirmed through various spectroscopic methods including IR, 1H NMR, and mass spectral studies, highlighting the compound's role in expanding the chemical space of heterocycles (Bondock et al., 2008).
Biological Activity Evaluation
A significant aspect of the research involves evaluating the biological activities of compounds synthesized using "N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide." For instance, antimicrobial and antitumor activities of new compounds have been tested, providing insights into their potential therapeutic applications. Such studies not only contribute to the understanding of the biological efficacy of these compounds but also pave the way for future drug discovery efforts (Abdellatif et al., 2014).
Molecular Docking and DFT Studies
The compound's derivatives have been subjects of molecular docking and density functional theory (DFT) studies to predict their interaction with biological targets and to understand their electronic properties. These computational studies are crucial for rational drug design, allowing researchers to hypothesize the mode of action of these compounds at the molecular level (Fahim et al., 2019).
properties
IUPAC Name |
N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-12-6-4-5-7-17(12)29-11-19(27)23-18-10-16(15-8-9-15)25-26(18)21-22-14(3)13(2)20(28)24-21/h4-7,10,15H,8-9,11H2,1-3H3,(H,23,27)(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJWONDBNZYVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide |
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